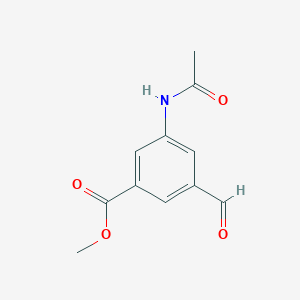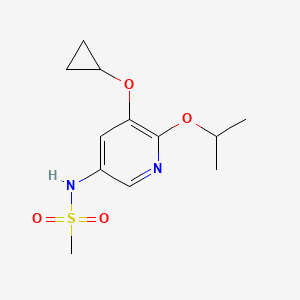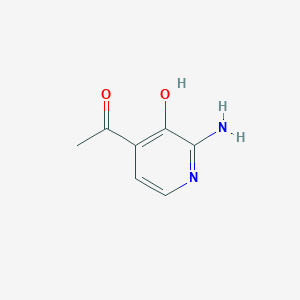
1-(2-Amino-3-hydroxypyridin-4-YL)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-3-hydroxypyridin-4-YL)ethanone is a heterocyclic organic compound with a pyridine ring substituted with an amino group at the 2-position, a hydroxyl group at the 3-position, and an ethanone group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-3-hydroxypyridin-4-YL)ethanone typically involves the reaction of 2-amino-3-hydroxypyridine with an appropriate acylating agent. One common method is the acylation of 2-amino-3-hydroxypyridine with acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Amino-3-hydroxypyridin-4-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed:
Oxidation: Formation of 1-(2-Amino-3-pyridone-4-YL)ethanone.
Reduction: Formation of 1-(2-Amino-3-hydroxypyridin-4-YL)ethanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-(2-Amino-3-hydroxypyridin-4-YL)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for metal complexes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-3-hydroxypyridin-4-YL)ethanone involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the compound can chelate metal ions, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-(3-Hydroxypyridin-4-yl)ethanone: Similar structure but lacks the amino group at the 2-position.
1-(3-Aminopyridin-4-yl)ethanone: Similar structure but lacks the hydroxyl group at the 3-position
Uniqueness: 1-(2-Amino-3-hydroxypyridin-4-YL)ethanone is unique due to the presence of both amino and hydroxyl groups on the pyridine ring, which allows for diverse chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C7H8N2O2 |
|---|---|
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
1-(2-amino-3-hydroxypyridin-4-yl)ethanone |
InChI |
InChI=1S/C7H8N2O2/c1-4(10)5-2-3-9-7(8)6(5)11/h2-3,11H,1H3,(H2,8,9) |
Clave InChI |
HUXFDSOJXWDHFA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C(=NC=C1)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




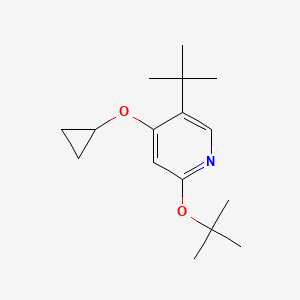
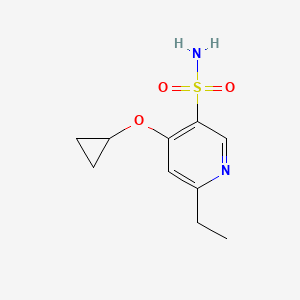
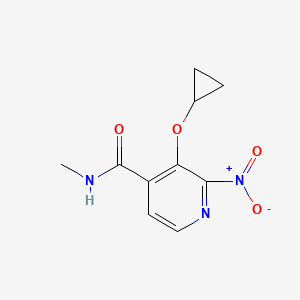

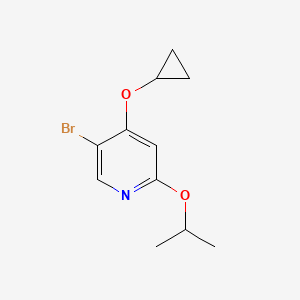

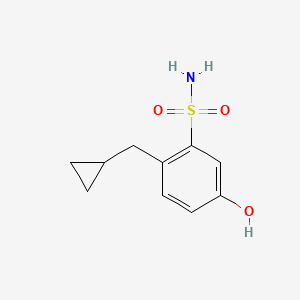
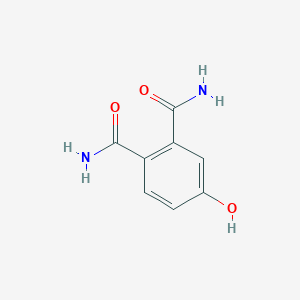
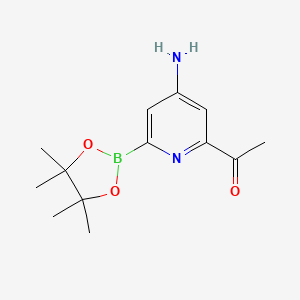
![Tert-butyl [2-formyl-6-(trifluoromethyl)pyridin-4-YL]methylcarbamate](/img/structure/B14843499.png)
